![molecular formula C9H15ClN2O2 B2976067 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride CAS No. 2094286-70-9](/img/structure/B2976067.png)
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride
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Overview
Description
“4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2O2 . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . A new method for obtaining 4- (2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .Molecular Structure Analysis
The molecular structure of “4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride” consists of a 5-membered oxazole ring with a methyl group at position 3 and an oxan-4-amine group at position 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxazole derivatives often involve cyclodehydration and sulfochlorination .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 182.22 . The storage temperature is room temperature .Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives, including the compound , have been studied for their antimicrobial properties. They have shown potential against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These compounds can be valuable in the development of new antibiotics and antifungal agents .
Anticancer Research
The oxazole nucleus is a part of many compounds with anticancer activities. Research has indicated that oxazole derivatives can be effective in inhibiting the growth of cancer cells. The compound “4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride” could be utilized in synthesizing new anticancer agents, especially considering its potential role in mitochondrial enzyme activity modulation as indicated by MTT assay results .
Anti-Inflammatory Applications
Oxazole derivatives have been identified to possess anti-inflammatory properties. This compound could be used in the synthesis of new pharmaceuticals aimed at treating inflammatory conditions. Its role in reducing inflammation could be pivotal in diseases where inflammation is a primary concern .
Antidiabetic Potential
Some oxazole derivatives have been found to exhibit antidiabetic effects. The compound could be explored for its potential use in the treatment of diabetes, possibly as an intermediate in the synthesis of drugs that target specific pathways involved in glucose metabolism .
Drug Development and Synthesis
This compound can serve as an intermediate in the synthesis of various pharmacologically active molecules. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles. It can be particularly useful in the synthesis of sulfonamide drugs, which have a broad range of therapeutic applications .
Research Tool in Pharmacology
In pharmacological research, “4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride” can be used as a tool to study the biological activity of new compounds. Its well-characterized properties, such as NMR, HPLC, LC-MS, and UPLC data, make it a valuable reference compound in analytical studies .
Mechanism of Action
Safety and Hazards
Future Directions
Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions of “4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride” could involve further exploration of its biological activities and potential applications in medicinal chemistry.
properties
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-6-8(13-11-7)9(10)2-4-12-5-3-9;/h6H,2-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQPMXBGAAVORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2(CCOCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride |
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